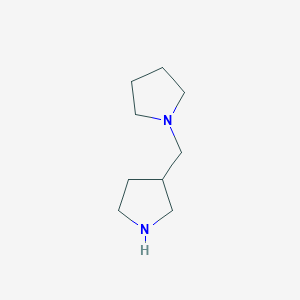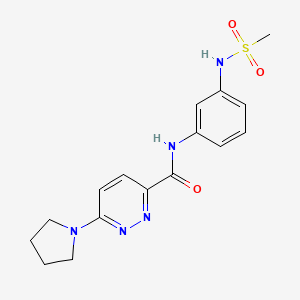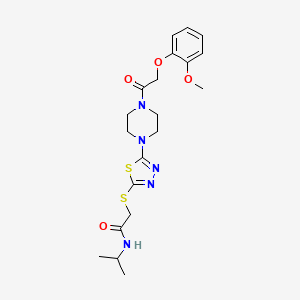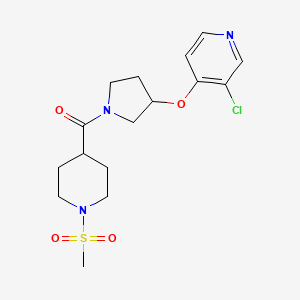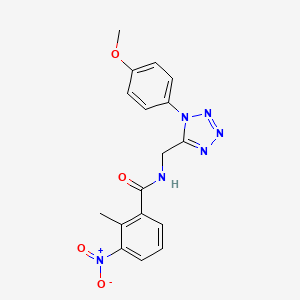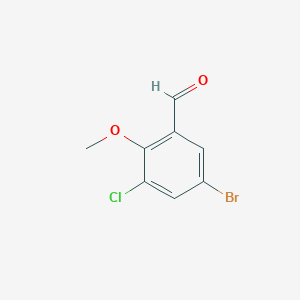![molecular formula C21H22FN5O2S B2811830 2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886915-16-8](/img/structure/B2811830.png)
2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of piperazine derivatives has been reported, which involves cyclization of 1,2-diamine derivatives with sulfonium salts3. However, the specific synthesis pathway for this compound is not found in the available literature.
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. However, the specific molecular structure analysis for this compound is not found in the available literature.
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, etc. This compound has a molecular weight of 443.562. However, other specific physical and chemical properties for this compound are not found in the available literature.
Scientific Research Applications
Antimicrobial and Antifungal Applications
Several studies have synthesized and evaluated derivatives of thiazolo[3,2-b][1,2,4]triazol-6-ol compounds for their antimicrobial activities. For instance, compounds obtained from furan-2-carbohydrazide, displaying activity against tested microorganisms, highlight the antimicrobial potential of these derivatives (Başoğlu et al., 2013). Similarly, the synthesis of compounds containing cephalosporanic and penicillanic acid derivatives, assessed for antimicrobial, antilipase, and antiurease activities, further underscores the versatility of this compound class in combating microbial infections (Başoğlu et al., 2013).
Anti-inflammatory and Analgesic Properties
Research has also been conducted on derivatives of thiazolo[3,2-b][1,2,4]triazol-6-ol for their potential anti-inflammatory and analgesic effects. One study synthesized a series of derivatives and screened them for these properties, identifying compounds with significant activity and minimal gastric lesions, suggesting their therapeutic potential in pain and inflammation management (Tozkoparan et al., 2004).
Antitumor Activity
There is also interest in exploring the antitumor capabilities of thiazolo[3,2-b][1,2,4]triazol-6-ol derivatives. A study on novel Schiff bases containing the 1-[bi-(4-fluorophenyl)methyl]piperazine group revealed that most compounds exhibited significant inhibitory activity against CDC25B, a protein phosphatase involved in cell cycle regulation, indicating potential utility in cancer treatment (Ding et al., 2016).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. However, the specific safety and hazards information for this compound is not found in the available literature.
Future Directions
Future research could focus on elucidating the synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards of this compound. This would provide valuable information for potential applications in various fields.
Please note that this analysis is based on the limited information available in the literature and may not be comprehensive. For more detailed information, further research and expert consultation are recommended.
properties
IUPAC Name |
2-ethyl-5-[[4-(4-fluorophenyl)piperazin-1-yl]-(furan-2-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O2S/c1-2-17-23-21-27(24-17)20(28)19(30-21)18(16-4-3-13-29-16)26-11-9-25(10-12-26)15-7-5-14(22)6-8-15/h3-8,13,18,28H,2,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWPMYRFUJLFCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CO3)N4CCN(CC4)C5=CC=C(C=C5)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-{[(2,4-dimethylphenyl)sulfonyl]methyl}-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2811747.png)
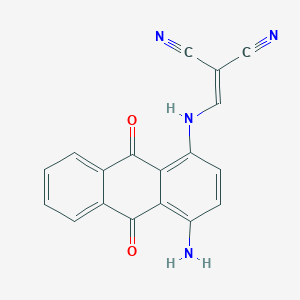
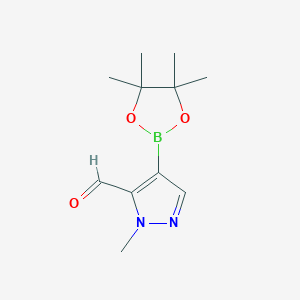
![3-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]propanoic acid](/img/structure/B2811751.png)
![2-[(Furan-2-carbonyl)-amino]-3-(4-hydroxy-phenyl)-propionic acid](/img/structure/B2811752.png)
![11-(4-Butoxyphenyl)-5-{[(3,4-dimethylphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2811753.png)
![4-((3-methylbenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2811754.png)
![1-(4-{2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]ethynyl}phenyl)-2,5-dimethyl-1H-pyrrole](/img/structure/B2811757.png)
